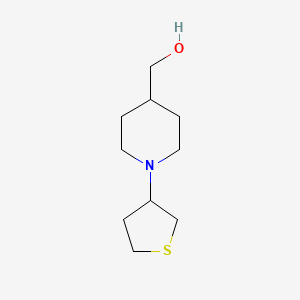

(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(thiolan-3-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c12-7-9-1-4-11(5-2-9)10-3-6-13-8-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZIKBRFSGMAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction.

Biological Activity

The compound (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol includes a piperidine ring substituted with a tetrahydrothiophene moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various biological pathways through:

- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Pharmacological Effects

Research indicates that compounds similar to (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol exhibit various pharmacological effects, including:

- CNS Activity : Potential applications in treating central nervous system disorders, including anxiety and depression.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antidiabetic Properties : Similar compounds have been investigated for their ability to modulate glucose metabolism.

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of piperidine derivatives:

- ADME Properties : Research has shown that modifications to the piperidine structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, altering the basicity of the piperidine ring improved cellular potency and selectivity against certain targets .

- In Vitro Studies : Various in vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally analogous piperidine derivatives. Below is a detailed analysis supported by evidence from literature and forensic reference materials:

Structural Analogs

a. 1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea (Compound 16)

- Source : Journal of Medicinal Chemistry (2020) .

- Key Differences: Functional Groups: Compound 16 replaces the tetrahydrothiophene with an oxaadamantane (oxygen-containing adamantane derivative) and includes a urea linkage. This substitution reduces sulfur-mediated lipophilicity and introduces polar hydrogen-bonding interactions. Mass Data: HRMS of a related intermediate (C${22}$H${31}$N$3$O$2$) shows a calculated mass of 370.2489 , contrasting with the sulfur-containing target compound’s expected lower molecular weight.

b. Pethidine (Meperidine)

- Source : LGC Standards Forensic Report (2022) .

- Key Differences: Core Structure: Pethidine (CAS 57-42-1) retains a piperidine backbone but lacks the tetrahydrothiophene moiety. Instead, it features a phenyl group and ester functionality, enhancing opioid receptor affinity . Molecular Weight: Pethidine (M.W. 247.3327) is lighter than the target compound due to the absence of sulfur and hydroxymethyl groups. Solubility: Pethidine is formulated in methanol (1.0 mg/ml) , suggesting higher solubility than the target compound, which may require specialized solvents due to its sulfur heterocycle.

c. N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide

- Source : LGC Standards Forensic Report (2022) .

- Key Differences :

- Substituents : This compound (M.W. 322.4439) includes a phenylethyl group and acetamide, favoring hydrophobic interactions. In contrast, the hydroxymethyl group in the target compound enhances polarity.

- Bioactivity : The phenylethyl-acetamide structure is associated with analgesic or antipsychotic activity, while the tetrahydrothiophene in the target compound may confer metabolic stability or sulfur-specific reactivity.

Physicochemical and Functional Comparisons

Preparation Methods

General Synthetic Strategy Overview

The preparation of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol typically involves:

- Construction or functionalization of the piperidine ring at the 4-position with a hydroxymethyl group.

- Introduction or coupling of the tetrahydrothiophene moiety at the nitrogen (1-position) of the piperidine ring.

- Protection and deprotection steps to manage reactive functional groups during synthesis.

- Use of catalytic hydrogenation or reduction steps to achieve selective functional group transformations.

Stepwise Preparation Method

Starting Materials and Key Intermediates

- Piperidine derivatives : 4-piperidinylmethanol or related protected forms (e.g., tert-butyl carbamate-protected piperidine).

- Tetrahydrothiophene derivatives : 3-substituted tetrahydrothiophene or azacycloalkanone analogs.

- Protecting groups : tert-butyl carbamate (Boc) for nitrogen protection during synthesis.

- Solvents and reagents : Polar solvents such as methanol, ethanol, or water; bases like sodium hydroxide or potassium tert-butylate; catalysts such as palladium on carbon for hydrogenation.

Coupling of Piperidine and Tetrahydrothiophene Units

A novel synthetic pathway involves coupling a tetrahydrothiophen-3-yl azacycloalkanone with a piperidine derivative under basic conditions:

- The reaction is performed in polar solvents (e.g., methanol, ethanol, or water).

- Bases such as sodium hydroxide, potassium hydroxide, or metal alkoxides (e.g., sodium methanolate) facilitate the coupling.

- The coupling produces a protected intermediate bearing both the piperidine and tetrahydrothiophene moieties.

Functional Group Transformations and Deprotection

- Reduction steps (e.g., catalytic hydrogenation using palladium on carbon) remove protecting groups and reduce intermediates to the desired alcohol functionality.

- Hydrogen pressure is maintained between 1 and 10 bar, preferably 3 to 7 bar, to optimize reaction efficiency.

- Acidic treatment (inorganic or organic acids) cleaves protecting groups such as tert-butyl carbamate in situ, yielding the free amine form of the target compound as a salt.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Coupling of azacycloalkanone with piperidine derivative | Base (NaOH, KOH, or metal alkoxides) | Polar solvents (MeOH, EtOH, H2O) | Ambient to reflux | Several hours | Efficient coupling producing protected intermediate |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas (3-7 bar) | Methanol or ethanol | Room temperature to 50°C | 2-10 hours | Removal of protecting groups; reduction of functional groups; formation of alcohol moiety |

| Acidic deprotection | Inorganic or organic acid (e.g., HCl, TFA) | Same as hydrogenation solvent | Room temperature | 1-2 hours | Cleavage of Boc group; formation of amine salt |

Comparative Analysis with Related Piperidine Derivative Syntheses

While direct literature on (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol is limited, analogues such as 4-piperidin-4-yl-benzene-1,3-diol and α,α-diphenyl-4-piperidinemethanol share similar synthetic challenges and strategies:

- Use of protecting groups to manage amine functionalities.

- Multi-step sequences involving coupling, reduction, and deprotection.

- Employment of palladium-catalyzed hydrogenation for selective transformations.

- Optimization of reaction conditions to improve yield and purity.

These analogues reinforce the applicability of the described methods to the target compound synthesis.

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the coupling efficiency between the piperidine and tetrahydrothiophene units.

- Polar protic solvents such as methanol and ethanol are preferred for their ability to dissolve both reactants and promote nucleophilic substitution or addition reactions.

- Hydrogenation catalysts and conditions must be carefully controlled to avoid over-reduction or side reactions, especially considering the sulfur heteroatom in tetrahydrothiophene.

- In situ deprotection with acid simplifies purification and improves overall process efficiency.

- Scale-up considerations include solvent recovery, catalyst recycling, and control of reaction exotherms.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Coupling | Azacycloalkanone + base + polar solvent | Form protected intermediate | Intermediate with piperidine and tetrahydrothiophene linked |

| 2. Catalytic hydrogenation | Pd/C, H2 (3-7 bar), MeOH or EtOH | Reduce and remove protecting groups | Free alcohol and amine groups formed |

| 3. Acidic deprotection | Acid (HCl, TFA), room temp | Remove Boc protecting group | Target compound as amine salt |

Q & A

Q. What are the optimal synthetic routes for (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a piperidin-4-ylmethanol precursor can be reacted with tetrahydrothiophene derivatives under inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Reduction of esters : Use of LiAlH₄ in tetrahydrofuran (THF) to reduce ester groups to alcohols, as demonstrated in analogous piperidine methanol syntheses .

- Cyclization : Tetrahydrothiophen-3-yl groups can be introduced via Mitsunobu reactions or SN2 displacements, requiring precise temperature control (0–5°C for sensitive intermediates).

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products (>95% by HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Retention times should match reference standards.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the methanol group (δ 3.7–4.1 ppm). The tetrahydrothiophene ring protons appear as distinct multiplet signals (δ 2.0–2.8 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula C₁₀H₁₇NOS (calculated m/z: 223.09).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (MeOH, EtOH). Limited solubility in water (<1 mg/mL at 25°C) .

- Storage : Store under argon at −20°C in amber vials to prevent oxidation of the tetrahydrothiophene moiety. Desiccants (e.g., silica gel) are critical to avoid hydrate formation .

Advanced Research Questions

Q. How does stereochemistry at the piperidine and tetrahydrothiophene rings influence biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enantioselective enzymatic resolutions to isolate (R)- or (S)-configured derivatives. For example, trans-configurations at the piperidine-tetrahydrothiophene junction enhance receptor binding in kinase inhibition assays .

- Activity Correlation : Compare IC₅₀ values of enantiomers in target assays (e.g., enzyme inhibition). For instance, (3S,4R)-stereoisomers of analogous fluorophenyl-piperidine methanols show 10-fold higher potency than their (3R,4S)-counterparts .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI). The compound’s logP (~1.5) and TPSA (~50 Ų) suggest moderate blood-brain barrier penetration .

- CYP450 Metabolism Prediction : Tools like SwissADME predict interactions with cytochrome P450 enzymes. Substituents like tetrahydrothiophene may reduce CYP3A4 inhibition compared to bulkier groups .

Q. How can researchers resolve contradictions in solubility or reactivity data reported across studies?

Methodological Answer:

- Reproducibility Checks : Validate experimental conditions (e.g., pH, temperature) using standardized protocols from sources like the International Union of Pure and Applied Chemistry (IUPAC) .

- Purity Analysis : Contradictions often arise from undetected impurities. Use orthogonal methods (e.g., NMR + LC-MS) to confirm compound identity .

- Data Harmonization : Cross-reference with high-quality databases (PubChem, EPA DSSTox) and exclude non-peer-reviewed sources .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in kinase inhibition?

Methodological Answer:

- Analog Synthesis : Modify the tetrahydrothiophene (e.g., replace sulfur with oxygen) or piperidine (e.g., introduce fluorophenyl groups) to create derivatives .

- Kinase Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. IC₅₀ values are plotted against structural features to identify critical pharmacophores.

- Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2) to map binding interactions. Hydrogen bonding with the methanol group is often critical .

Q. How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

- Simulated Gastric Fluid (SGF) Assays : Incubate at pH 1.2 (37°C) for 2 hours. Monitor degradation via HPLC; <10% degradation indicates oral viability .

- Plasma Stability Tests : Incubate with human plasma (37°C, 1 hour). LC-MS quantifies intact compound; half-life >30 minutes is desirable for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.